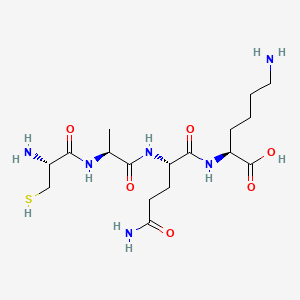

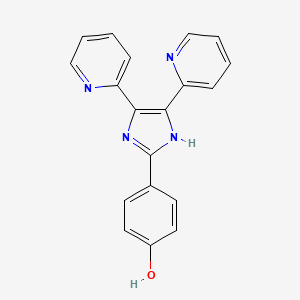

2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexahydropyrroloindole (HPI) is a structural motif found in a variety of natural products, particularly alkaloids. These compounds are known for their complex structures and significant biological activities. HPI units are present in natural products isolated from plants, microorganisms, and fungi. A well-known example is physostigmine, which is used to treat conditions such as myasthenia gravis, glaucoma, Alzheimer’s disease, delayed gastric emptying, and orthostatic hypotension .

準備方法

The synthesis of HPI compounds involves several methods. One common approach is the catalytic copper-mediated intramolecular arylation of o-haloanilides followed by intermolecular oxidative dimerization of the resulting oxindoles. This method has been used to synthesize various dimeric HPI alkaloids such as chimonanthine, folicanthine, calycanthine, and ditryptophenaline .

Another method involves the oxidation of N-protected tryptophan and tryptophanyl-dipeptides using in situ generated dimethyldioxirane. This method provides HPI-containing synthons suitable for peptide synthesis and subsequent tryptathionylation .

化学反応の分析

HPI compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of tryptophan derivatives using dimethyldioxirane leads to the formation of HPI units. Common reagents used in these reactions include potassium peroxymonosulfate (Oxone) and acetone .

In polymerization reactions, HPI can act as a catalyst. For example, recombinant catalase-peroxidase HPI from Escherichia coli has been used in enzymatic polymerization reactions with substrates such as phenol, 3-methoxyphenol, catechol, and aniline. These reactions result in the formation of various oligomeric products .

科学的研究の応用

HPI compounds have a wide range of applications in scientific research. In chemistry, they are used as scaffolds for the development of focused compound libraries. These libraries are valuable for drug discovery and development .

In biology and medicine, HPI-containing natural products have been studied for their biological activities. For example, physostigmine, an HPI alkaloid, is used to treat several medical conditions . Additionally, HPI compounds have been explored as potential antiviral agents. The helicase-primase inhibitors, which target the helicase-primase complex involved in DNA replication, are an example of HPI compounds being developed as antiviral drugs .

作用機序

The mechanism of action of HPI compounds varies depending on their specific application. For instance, helicase-primase inhibitors target the helicase-primase complex, which is essential for viral DNA replication. By inhibiting this complex, these compounds prevent the replication of herpes simplex virus and other herpesviruses .

In the case of physostigmine, the compound inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission and alleviating symptoms of conditions such as myasthenia gravis and Alzheimer’s disease .

類似化合物との比較

HPI compounds can be compared with other indole-based compounds, such as tryptophan and its derivatives. While both HPI and tryptophan derivatives share a common indole structure, HPI compounds are unique due to their hexahydropyrroloindole motif, which imparts distinct biological activities and chemical properties .

Similar compounds include other indole alkaloids like chimonanthine, folicanthine, and calycanthine. These compounds also contain the HPI motif and exhibit similar biological activities .

特性

分子式 |

C19H14N4O |

|---|---|

分子量 |

314.3 g/mol |

IUPAC名 |

4-(4,5-dipyridin-2-yl-1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C19H14N4O/c24-14-9-7-13(8-10-14)19-22-17(15-5-1-3-11-20-15)18(23-19)16-6-2-4-12-21-16/h1-12,24H,(H,22,23) |

InChIキー |

QHWNFFYDWKYCIH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=NC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=N4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)

![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)